4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine
Overview
Description
This compound is an organic molecule that contains a morpholine ring, a thiazole ring, and a boronic ester. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The thiazole ring is a five-membered ring with one sulfur and one nitrogen atom. The boronic ester, specifically a tetramethyl-1,3,2-dioxaborolane, is a boron-containing group that is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronic properties of the morpholine, thiazole, and boronic ester groups. The HOMO and LUMO energies could be calculated to estimate the chemical stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, the boronic ester could participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring could impart basicity to the molecule. The boronic ester could potentially make the compound susceptible to hydrolysis .Scientific Research Applications
Synthesis and Characterization
Compounds featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied for their synthesis and structural characterization. Studies involving similar compounds demonstrate the versatility of these molecules in organic synthesis. For instance, the synthesis, characterization, crystal structure, and Density Functional Theory (DFT) studies of such compounds reveal their potential as intermediate materials in the synthesis of more complex molecules (Liao et al., 2022). These studies provide a foundation for understanding the chemical behavior and properties of related compounds, including their electronic structure and reactivity.
Applications in Material Science
Related boronic acid esters have found applications in material science, particularly in the development of semiconducting polymers and luminescent materials. For example, diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole precursors have been utilized for synthesizing high-performance semiconducting polymers (Kawashima et al., 2013). These materials have significant implications for the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds bearing the thiazol-2-ylmorpholine moiety have been investigated for their biological activities. Although the direct mention of "4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine" is not found, related structures have been explored for their potential as enzyme inhibitors or antimicrobial agents. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, with implications for cancer therapy (Alexander et al., 2008). Such studies highlight the potential therapeutic applications of compounds with similar structural motifs.
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-15-11(20-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKDPGSQUZOIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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